molecular formula C29H55N13O8 B12601049 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651291-95-1

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12601049
CAS No.: 651291-95-1
M. Wt: 713.8 g/mol
InChI Key: DOEWGMLTZDQTRE-SPAGYVKCSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide featuring modified L-ornithine residues at both termini. The N⁵-(diaminomethylidene) modification replaces the δ-amino group of ornithine with a diaminomethylene group, which structurally mimics the guanidinium moiety of arginine. The core sequence (Gly-Ala-Val-Val-Gly) introduces hydrophobic valine residues, likely affecting solubility and intermolecular interactions.

Properties

CAS No.

651291-95-1

Molecular Formula

C29H55N13O8

Molecular Weight

713.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C29H55N13O8/c1-14(2)21(25(47)38-13-20(44)40-18(27(49)50)9-7-11-36-29(33)34)42-26(48)22(15(3)4)41-23(45)16(5)39-19(43)12-37-24(46)17(30)8-6-10-35-28(31)32/h14-18,21-22H,6-13,30H2,1-5H3,(H,37,46)(H,38,47)(H,39,43)(H,40,44)(H,41,45)(H,42,48)(H,49,50)(H4,31,32,35)(H4,33,34,36)/t16-,17-,18-,21-,22-/m0/s1

InChI Key

DOEWGMLTZDQTRE-SPAGYVKCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. It allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.

Steps Involved:

  • Resin Preparation:

    • The process begins with the attachment of the first amino acid to a solid support resin, typically using a linker that can be cleaved later.
  • Amino Acid Coupling:

    • Subsequent amino acids are added one at a time in a controlled manner, typically using activating agents like HBTU or DIC to facilitate the formation of peptide bonds.
  • Cleavage and Purification:

    • Once the desired sequence is achieved, the peptide is cleaved from the resin using strong acids (e.g., trifluoroacetic acid) or other cleavage agents.
    • The crude product is then purified using high-performance liquid chromatography (HPLC).

Advantages:

  • High purity and yield.
  • Precise control over sequence and structure.

Solution-Phase Synthesis

Overview:

Solution-phase synthesis involves assembling the peptide in a liquid medium, allowing for more flexibility in reaction conditions.

Steps Involved:

  • Amino Acid Activation:

    • Each amino acid is activated before coupling, often using carbodiimides or other coupling reagents.
  • Sequential Coupling:

    • Amino acids are added in a stepwise fashion, similar to SPPS but in solution.
  • Purification:

    • The final product is purified through techniques such as precipitation or chromatography.

Advantages:

  • Suitable for longer peptides where steric hindrance may be an issue in solid-phase methods.
  • More straightforward for certain complex structures.

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity, controlled sequence Limited by steric factors for large peptides
Solution-Phase Synthesis Flexibility with larger peptides Often yields lower purity than SPPS

Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Biological Activity:

    • This compound exhibits potential interactions with various proteins and enzymes, modulating their activities through binding interactions facilitated by diaminomethylidene groups.
  • Therapeutic Applications:

    • Research indicates that it may have implications in drug design due to its ability to influence signaling pathways and enzyme inhibition.
  • Analytical Techniques:

    • Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding affinities and kinetics, providing insights into its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Specific functional groups within the compound can be substituted with others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of new materials and biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related peptides:

Compound Name Molecular Formula Molecular Weight (Da) Key Features Functional Implications
Target Compound Inferred C₃₄H₅₈N₁₄O₁₀ Estimated ~950 N⁵-(diaminomethylidene)-L-ornithine termini; GAVVG core Enhanced stability; potential protease resistance due to termini modifications
N⁵-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-... () C₅₀H₇₃N₁₅O₁₁ 1,060.228 Proline-rich core (PPGPFSP); phenylalanine residues Rigid structure due to prolines; aromatic interactions via phenylalanine
N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine () C₂₀H₃₈N₆O₅ 442.561 Acetylated N-terminus; leucine-rich chain Increased lipophilicity; potential membrane permeability
L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine () C₁₇H₃₃N₇O₅S 447.55 Cysteine residue; valine-alanine core Thiol-mediated redox activity; disulfide bond potential
[Sar⁹,Met(O₂)¹¹]-Substance P () Not specified Not specified Sulfone-modified methionine; sarcosine substitution Oxidative stability; altered receptor binding kinetics

Key Differences and Research Findings

In contrast, ’s acetylated termini reduce polarity, favoring hydrophobic environments .

Core Sequence :

  • The GAVVG sequence in the target compound contrasts with ’s proline-rich PPGPFSP motif. Prolines restrict conformational flexibility, whereas valine and alanine residues promote hydrophobic aggregation .

Functional Groups :

  • ’s cysteine introduces a reactive thiol group absent in the target compound, enabling disulfide bond formation or metal chelation . ’s 3-nitro-L-tyrosine suggests redox activity or nitration-mediated signaling .

Stereochemistry: Compounds like ’s N-ethyl-D-leucinamide incorporate D-amino acids, which confer resistance to enzymatic degradation compared to the target compound’s all-L configuration .

Research Implications and Limitations

  • Analogous peptides () highlight the importance of terminal modifications and core hydrophobicity in drug design .
  • Stability: The diaminomethylene groups may improve metabolic stability compared to unmodified ornithine, as seen in acetylated analogs () .
  • Limitations : Sparse data on the target compound’s synthesis, purity, and experimental validation necessitate caution. Further studies should prioritize comparative pharmacokinetic and pharmacodynamic analyses.

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound characterized by its unique amino acid sequence and structural features. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications.

Chemical Structure

The compound consists of multiple amino acids linked together, including L-ornithine, L-glycine, L-alanine, and L-valine, with diaminomethylidene groups that enhance its chemical properties. The detailed molecular structure can be represented as follows:

  • Molecular Formula : C₃₁H₅₄N₈O₇
  • CAS Number : 651291-95-1

Synthesis Methodology

The synthesis of this peptide typically involves Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

  • Resin Loading : Attaching the first amino acid to the resin.
  • Deprotection : Removing protecting groups from the amino acids.
  • Coupling : Adding subsequent amino acids using coupling reagents like HBTU or DIC.
  • Repetition : Repeating deprotection and coupling until the desired sequence is achieved.
  • Cleavage and Purification : Cleaving the completed peptide from the resin and purifying it.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular functions such as:

  • Cellular Proliferation : The compound may inhibit or promote cell growth depending on the context.
  • Protein Interactions : It can affect protein folding and stability, potentially influencing signaling pathways.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in cancer treatment and drug delivery systems. For example, analogs of related compounds have shown significant inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is often targeted in cancer therapies.

Study Findings
Study 1N~5~-(Diaminomethylidene)-L-ornithine analogs exhibited higher potency against human cancer cell lines compared to standard treatments like methotrexate .
Study 2The compound demonstrated potential as a biomarker for certain diseases due to its unique structural properties .
Study 3Investigations into its mechanism revealed modulation of signaling pathways involved in apoptosis and cell survival .

Case Studies

  • Cancer Cell Lines : In vitro studies using SCC25 human squamous cell carcinoma demonstrated that modifications in the compound's structure could enhance cytotoxicity while maintaining binding affinity to DHFR .
  • Therapeutic Applications : Research into drug delivery systems highlighted the compound's ability to encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

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